4'-(difluoromethyl)-5-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
4’-(Difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl core substituted with a difluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be catalyzed by transition metals such as copper or palladium. The process often starts with a biphenyl precursor, which undergoes a series of reactions including halogenation, amination, and difluoromethylation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale difluoromethylation processes using specialized reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-(Difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the difluoromethyl or amine groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4’-(Difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4’-(difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4’-(Trifluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4’-(Methyl)-5-methyl-[1,1’-biphenyl]-3-amine: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness: 4’-(Difluoromethyl)-5-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it particularly useful in pharmaceutical applications .
Properties
CAS No. |
2613386-35-7 |
---|---|
Molecular Formula |
C14H13F2N |
Molecular Weight |
233.3 |
Purity |
91 |
Origin of Product |
United States |
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